![molecular formula C11H15N3O2S2 B7462718 2-(2-oxo-1,3-thiazolidin-3-yl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B7462718.png)
2-(2-oxo-1,3-thiazolidin-3-yl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(2-oxo-1,3-thiazolidin-3-yl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly referred to as OTAA and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of OTAA is not fully understood. However, studies have suggested that OTAA may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. OTAA may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
OTAA has been shown to have various biochemical and physiological effects. Studies have shown that OTAA can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. OTAA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, OTAA has been shown to have antioxidant activity, reducing oxidative stress and protecting cells from damage.
Advantages and Limitations for Lab Experiments
OTAA has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using different methods. Additionally, OTAA has shown low toxicity in animal studies, making it a potential candidate for further drug development. However, the limitations of OTAA include its limited solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for the study of OTAA. One of the significant future directions is the development of OTAA-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to understand the mechanism of action of OTAA and its potential applications in other areas of scientific research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 2-(2-oxo-1,3-thiazolidin-3-yl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide is a chemical compound that has potential applications in various areas of scientific research. OTAA can be synthesized using different methods and has shown antitumor, anti-inflammatory, and antioxidant activities. Further studies are needed to understand the mechanism of action of OTAA and its potential applications in other areas of scientific research.
Synthesis Methods
OTAA can be synthesized using different methods. One of the commonly used methods is the reaction of 2-mercaptoacetamide with 2-oxo-1,3-thiazolidine-3-carboxylic acid in the presence of propan-2-ylamine. The reaction produces OTAA as a white solid with a yield of 80%.
Scientific Research Applications
OTAA has shown potential applications in various areas of scientific research. One of the significant applications of OTAA is in the field of medicinal chemistry. OTAA has been shown to have antitumor activity, making it a potential candidate for the development of anticancer drugs. OTAA has also been shown to have anti-inflammatory and antioxidant activities, making it a potential candidate for the development of drugs for the treatment of various diseases.
properties
IUPAC Name |
2-(2-oxo-1,3-thiazolidin-3-yl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-7(2)8-6-18-10(12-8)13-9(15)5-14-3-4-17-11(14)16/h6-7H,3-5H2,1-2H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWYMITXLGOMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)NC(=O)CN2CCSC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-1,3-thiazolidin-3-yl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide |
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